molecular formula C15H30O8P2-2 B12594811 2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate CAS No. 879084-84-1

2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate

Cat. No.: B12594811
CAS No.: 879084-84-1
M. Wt: 400.34 g/mol
InChI Key: LLYLMUXYAKVHJA-UHFFFAOYSA-L
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Preparation Methods

The synthesis of 2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate involves several steps. One common method includes the reaction of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinan-2-oxide with butyl alcohol and hexyl phosphate under controlled conditions . The reaction typically requires the use of anhydrous solvents and a catalyst to facilitate the formation of the desired product.

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphate group into phosphite or phosphonate derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to phosphorus imbalance.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate involves its interaction with molecular targets such as enzymes and receptors involved in phosphorus metabolism. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar compounds to 2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate include other organophosphorus compounds such as:

    2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinan-2-oxide: A precursor in the synthesis of the target compound.

    Hexyl phosphate: A simpler phosphate ester used in various applications.

    Phosphoric acid derivatives: Compounds with similar phosphate groups but different organic substituents.

The uniqueness of this compound lies in its specific structure, which combines a dioxaphosphinan ring with a butyl and hexyl phosphate ester, providing distinct chemical and physical properties .

Properties

CAS No.

879084-84-1

Molecular Formula

C15H30O8P2-2

Molecular Weight

400.34 g/mol

IUPAC Name

[2-butyl-1-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]hexyl] phosphate

InChI

InChI=1S/C15H32O8P2/c1-5-7-9-13(10-8-6-2)14(22-24(16,17)18)23-25(19)20-11-15(3,4)12-21-25/h13-14H,5-12H2,1-4H3,(H2,16,17,18)/p-2

InChI Key

LLYLMUXYAKVHJA-UHFFFAOYSA-L

Canonical SMILES

CCCCC(CCCC)C(OP1(=O)OCC(CO1)(C)C)OP(=O)([O-])[O-]

Origin of Product

United States

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